Mt KARI-IN-2

Catalog No.
S12885976
CAS No.
M.F
C14H11N5O4S2
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mt KARI-IN-2

Product Name

Mt KARI-IN-2

IUPAC Name

1-(4-methoxyphenyl)-3-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiourea

Molecular Formula

C14H11N5O4S2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C14H11N5O4S2/c1-22-9-4-2-8(3-5-9)15-13(24)16-14-18-17-12(25-14)10-6-7-11(23-10)19(20)21/h2-7H,1H3,(H2,15,16,18,24)

InChI Key

YEELHMPVDFYKPL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-]

Biological Activity & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description
Target Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI) [1]
Target Inhibition (Kᵢ) 2.02 μM [1]
Anti-TB Activity (MIC) 0.78 μM (against Mtb H37Rv strain) [1]
Cytotoxicity (IC₅₀) > 86 μg/mL (in HEK293 cells) [1]
Molecular Formula C₁₄H₁₁N₅O₄S₂ [1]
Molecular Weight 377.40 g/mol [1]
CAS Number 2413974-52-2 [1]

Experimental Context & Protocols

The data in the summary table were generated through standard biochemical and microbiological assays.

  • Enzyme Inhibition Assay (Kᵢ determination): The potency of Mt KARI-IN-2 was measured by evaluating its ability to inhibit the purified Mtb KARI enzyme. The reported Kᵢ value of 2.02 μM represents the inhibition constant, which is the concentration required to inhibit the enzyme's catalytic activity. Lower Kᵢ values indicate more potent inhibition [1].
  • Antibacterial Susceptibility Testing (MIC determination): The compound's activity against whole bacterial cells was determined using the Minimum Inhibitory Concentration (MIC) assay against the M. tuberculosis H37Rv strain. The MIC value of 0.78 μM is the lowest concentration of the compound that prevents visible growth of the bacteria, demonstrating its effectiveness as an antimicrobial agent [1].
  • Cytotoxicity Assay (IC₅₀ determination): To assess the compound's safety and selectivity, its cytotoxicity was tested on human embryonic kidney (HEK293) cells. The IC₅₀ value of >86 μg/mL is the concentration required to kill 50% of the human cells. The high value indicates low cytotoxicity, suggesting a potential selective toxicity against the bacterial pathogen over human cells [1].

The Role of KARI as a Drug Target

Ketol-acid reductoisomerase (KARI) is the second enzyme in the biosynthetic pathway for the branched-chain amino acids (BCAAs) valine, isoleucine, and leucine [2] [3]. This pathway is essential for plants and microorganisms but is absent in animals, including humans [2] [3]. This makes KARI an attractive target for developing herbicides and antibiotics, as inhibitors are likely to selectively disrupt the pathogen's or weed's metabolism without harming humans [2].

The diagram below illustrates the position of KARI in this essential metabolic pathway and the point of inhibition by this compound.

f Pyruvate Pyruvate AHB AHB Pyruvate->AHB AHAS 2-Acetolactate 2-Acetolactate Pyruvate->2-Acetolactate AHAS DHMV DHMV AHB->DHMV KARI DHIV DHIV 2-Acetolactate->DHIV KARI Valine Valine DHIV->Valine DHAD etc. Leucine Leucine DHIV->Leucine DHAD etc. Isoleucine Isoleucine DHMV->Isoleucine DHAD etc. Acetohydroxyacid Synthase (AHAS) Acetohydroxyacid Synthase (AHAS) Ketol-acid Reductoisomerase (KARI) Ketol-acid Reductoisomerase (KARI) Dihydroxy-acid Dehydratase (DHAD) Dihydroxy-acid Dehydratase (DHAD) This compound This compound This compound->Ketol-acid Reductoisomerase (KARI) Inhibits

Inhibition of KARI blocks the production of essential branched-chain amino acids [2].

Research Significance and Future Directions

The discovery of this compound is part of a growing research effort to validate KARI as a viable drug target for new anti-tuberculosis agents [4]. This is particularly important given the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains [4].

  • Overcoming Substrate Competition: Recent research (as of 2025) indicates that the effectiveness of some KARI inhibitors can be diminished when the substrate, 2-acetolactate (AL), accumulates in bacterial cells [2]. The pyrimidinedione compound 1f highlighted in one study is a competitive inhibitor for both the substrate AL and the cofactor NADPH, and it shows time-dependent inhibition, which may help overcome this challenge [2].
  • Ongoing Exploration: The search for optimal KARI inhibitors continues, with researchers synthesizing and testing derivatives to improve potency and drug-like properties [2]. The promising in vitro data for this compound makes it a valuable compound for these ongoing investigations.

References

Core Properties and Biological Activity of Compound 1f

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for compound 1f as reported in the scientific literature [1].

Property Value for Compound 1f Notes / Description
Ki, app (MtKARI) 23.3 nM Competitive for AL; time-dependent, competitive for NADPH [1].
MIC (MtH37Rv) 12.7 µM Minimum Inhibitory Concentration against a virulent strain of M. tuberculosis [1].
Inhibition (Oryza sativa KARI) No time-dependent inhibition observed Competes with AL (Ki = 146 nM) and is uncompetitive for NADPH [1].
Herbicidal Activity 63% growth inhibition of Brassica campestris Activity shown at a concentration of 10 mg/mL [1].

Mechanism of Action and Experimental Insights

Compound 1f belongs to a class of pyrimidinediones identified as novel, non-mechanism-based inhibitors of KARI [1]. Its properties are distinct from earlier transition-state analogs.

  • Dual Competition Mechanism: A crystal structure of a closely related compound (1b) bound to a homologous KARI from Staphylococcus aureus (SaKARI) revealed that the inhibitor's core structure coordinates directly with the two Mg²⁺ ions in the active site [1]. This allows it to compete for binding with both the substrate (2-acetolactate, AL) and the cofactor (NADPH) [1].
  • Time-Dependent Inhibition: For the class I MtKARI, compound 1f exhibits time-dependent inhibition, which enhances its effectiveness and differentiates it from some earlier inhibitors [1].

The following diagram illustrates the established competitive inhibition mechanism of this class of compounds, based on the structural data available [1].

G KARI Competitive Inhibition Mechanism Mg2 Mg²⁺ Ions AL Substrate (AL) KARI KARI Enzyme AL->KARI Binds NADPH Cofactor (NADPH) NADPH->KARI Binds Inhibitor Compound 1f Inhibitor->Mg2 Coordinates Inhibitor->KARI Competes

Key Experimental Methodologies

The evaluation of compound 1f involved several standard biochemical and microbiological assays [1]:

  • Enzyme Inhibition Assays: The apparent inhibition constants (Ki, app) were determined through kinetic characterization. This involved measuring the enzyme's activity in the presence of varying concentrations of both the substrates (AL and NADPH) and the inhibitor.
  • Antimycobacterial Activity (MIC): The Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv was established to measure the compound's potency in inhibiting bacterial growth in a live culture setting.
  • Herbicidal Activity Testing: The effect on plant growth was evaluated on species like Brassica campestris. The percentage of growth inhibition at a specific compound concentration (10 mg/mL) was reported.

Key Research Implications

The development of compound 1f and its analogs addresses two significant challenges in KARI inhibitor development [1]:

  • Overcoming Substrate Accumulation: Unlike early inhibitors, the pyrimidinedione scaffold is not directly a transition-state analog. Its different mechanism may help avoid the diminished effectiveness that occurs when the substrate AL accumulates in cells.
  • Cofactor Competition: By also competing for NADPH binding, these inhibitors employ a dual-pronged approach that could lead to more effective disruption of the BCAA biosynthesis pathway.

References

Quantitative Data on Promising Mtb KARI Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for lead KARI inhibitor compounds from recent research.

Compound Target Enzyme & Inhibition In Vitro Anti-TB Activity (MIC against MtH37Rv) Other Activity
Pyrimidinedione 1f [1] MtKARI: Competitive vs. AL and NADPH; Time-dependent. ( K_{i,app} = 23.3 , \text{nM} ) [1]. ( \text{MIC} = 12.7 , \mu\text{M} ) [1] -
Pyrimidinedione 1a [1] MtKARI: ( K_{i,app} = 0.30 , \mu\text{M} ) [1]. ( \text{MIC} = 27.4 , \mu\text{M} ) [1] Herbicidal: 85% inhibition of Brassica campestris at 20 µM [1].
Lead Thiadiazole [2] MtKARI: Proposed target. ( K_i = 2.02 , \mu\text{M} ) [2]. ( \text{MIC} = 0.78 , \mu\text{M} ) [2] Low cytotoxicity against HEK 293 cell lines [2].

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to characterize these KARI inhibitors.

Enzyme Inhibition Assay (Spectrophotometric)

This protocol measures the inhibition of KARI enzyme activity by tracking NADPH consumption [3] [1].

  • Reaction Principle: The reductase activity of KARI consumes NADPH, which has a strong absorbance at 340 nm. Inhibition reduces the rate of this absorbance decrease.
  • Procedure:
    • Prepare a master mix containing 0.1 M Tris/HCl buffer (pH 8.0), 10 mM MgCl₂, and 0.22 mM NADPH [3].
    • Add the purified MtKARI enzyme and the inhibitor compound at varying concentrations to the mix.
    • Initiate the reaction by adding the substrate, 2-acetolactate (AL), at various concentrations [1].
    • Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
    • Calculate the initial reaction rates and fit the data to appropriate models (e.g., Michaelis-Menten with inhibition) to determine the inhibition constant ((K_i)) and mode of inhibition [1].
Whole-Cell Anti-Tuberculosis Activity (Resazurin Microtiter Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of compounds against live M. tuberculosis [2].

  • Principle: Metabolically active bacteria reduce the blue dye resazurin to pink, fluorescent resorufin. Inhibition of bacterial growth prevents this color change.
  • Procedure:
    • Culture Mtb H37Rv strain in a suitable medium (e.g., Middlebrook 7H9).
    • Dilute the bacterial culture and inoculate into a 96-well plate containing serial dilutions of the test compound.
    • Incub the plate at 37°C for 7 days.
    • Add a resazurin-Tween mixture (0.06% w/v resazurin in PBS with 20% Tween 80) to each well.
    • Re-incubate the plate for 24 hours and observe the color change.
    • The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink, indicating no bacterial growth [2].

Experimental Workflow for KARI Inhibitor Characterization

The following diagram maps out the logical sequence and key decision points in the typical characterization pathway for a novel KARI inhibitor.

Start Compound Identification (Virtual Screening/Synthesis) IC1 In Vitro Enzyme Assay Start->IC1 IC2 Crystallographic Studies Start->IC2 For validated hits Decision1 Potent Inhibitor? (Low Ki) IC1->Decision1 IC2->IC1 Informs mechanism IC3 Whole-Cell Activity (MIC) Decision2 Active in Culture? (Low MIC) IC3->Decision2 IC4 Cytotoxicity Assay Decision3 Selective? (Low Cytotoxicity) IC4->Decision3 Decision1->Start No Decision1->IC3 Yes Decision2->Start No Decision2->IC4 Yes Decision3->Start No Output Lead Candidate for Further Development Decision3->Output Yes

Research Context and Insights

  • KARI as a Drug Target: The branched-chain amino acid (BCAA) biosynthesis pathway, where KARI functions, is essential for Mtb but absent in humans, making it an attractive target for developing selective anti-TB agents with low host toxicity [3] [2].
  • Structural Insights: KARI inhibitors like 1f often function by coordinating the two Mg²⁺ ions in the enzyme's active site, which is a common and critical mechanism for high-affinity binding [1] [2].

References

Quantitative Data on MtKARI Inhibitor 1f

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental data for the pyrimidinedione inhibitor 1f as reported in the 2025 study [1].

Parameter Value for MtKARI / *M. tuberculosis* Value for OsKARI (Oryza sativa) Notes
Apparent Ki (K~i, app~) 49.4 ± 5.0 nM [1] 146 nM [1] Measured against the substrate 2-acetolactate (AL).
Inhibition Modality (vs. AL) Competitive [1] Competitive [1]
Inhibition Modality (vs. NADPH) Competitive [1] Uncompetitive [1]
Time-Dependent Inhibition Yes [1] No [1] Observed for the bacterial (class I) enzyme.
Minimum Inhibitory Concentration (MIC) 12.7 µM [1] Not Applicable Against M. tuberculosis H37Rv strain.
Herbicidal Activity Not Applicable 63% growth inhibition of Brassica campestris at 10 mg/mL [1] For reference, data is for compound 1a.

Overview of Experimental Methodologies

While the full protocol is not detailed, the research describes several key experimental procedures used to characterize inhibitor 1f [1].

  • Enzyme Inhibition Assays: The inhibitory activity of compounds was determined by measuring the apparent inhibition constant (K~i, app~). Experiments were conducted to characterize whether the inhibitor was competitive against the substrate (2-acetolactate, AL) and the cofactor (NADPH). A notable finding was the time-dependent inhibition observed for MtKARI but not for the plant enzyme [1].
  • Crystallographic Studies: To understand the binding mechanism, a crystal structure of a related inhibitor (1b) bound to a homolog of MtKARI from Staphylococcus aureus (SaKARI) was solved. This structure revealed that the inhibitor's core coordinates directly with the two Mg²⁺ ions in the enzyme's active site, providing a structural basis for its potency [1].
  • Biological Activity Testing:
    • Antimycobacterial Activity: The effectiveness of 1f against the live M. tuberculosis H37Rv strain was evaluated and reported as the Minimum Inhibitory Concentration (MIC) [1].
    • Herbicidal Activity: For related compounds, herbicidal activity was tested by applying the compound to plants like Brassica campestris and measuring growth inhibition [1].

Experimental Workflow and Inhibitor Mechanism

The diagram below outlines the logical sequence of key experiments involved in characterizing a KARI inhibitor like 1f, from initial biochemical screening to mechanistic studies.

Start Start: Inhibitor Characterization E1 Enzyme Inhibition Assay Start->E1 E2 Cellular Activity Test Start->E2 E3 Structural Analysis Start->E3 D1 Determine Kᵢ and mechanism of action E1->D1 D2 Measure MIC or herbicidal activity E2->D2 D3 Solve crystal structure of inhibitor-enzyme complex E3->D3 Integrate Integrate biochemical, cellular, and structural data D1->Integrate D2->Integrate D3->Integrate

Figure 1. Key Experimental Workflow for KARI Inhibitor Characterization

The following diagram illustrates the dual binding mechanism of inhibitor 1f within the active site of MtKARI, competing with both the substrate and the cofactor.

Inhibitor Inhibitor 1f ActiveSite KARI Active Site Inhibitor->ActiveSite Binds to Substrate Substrate (2-Acetolactate) Substrate->ActiveSite Competes for binding Cofactor Cofactor (NADPH) Cofactor->ActiveSite Competes for binding MgIons Mg²⁺ Ions MgIons->ActiveSite Coordinates with inhibitor core

Figure 2. Proposed Dual-Competitive Binding Mechanism of Inhibitor 1f

Key Insights for Researchers

  • A Promising Dual-Competitive Inhibitor: Inhibitor 1f represents a significant finding because it is competitive against both the substrate (AL) and the cofactor (NADPH), unlike earlier transition-state analogs [1]. This unique mechanism, coupled with its time-dependent inhibition of the bacterial enzyme, makes it an excellent candidate for further development.
  • Structural Basis for Potency: The crystal structure of a homolog reveals that the inhibitor's oxygens coordinate the two essential Mg²⁺ ions in the active site. This interaction is crucial for its high binding affinity and provides a clear rationale for its potency and a template for future structure-based drug design [1].
  • Consideration of Cofactor Specificity: KARIs are classified and can have different cofactor preferences (NADPH vs. NADH), which is an important factor in inhibitor design, especially for applications in different biological contexts (e.g., anaerobic fermentation) [2].

List of References

  • Nahin Ferdousi-Rokib et al. (2025). Hygroscopicity of isoprene-derived secondary organic aerosol mixture proxies: importance of diffusion and salting-in effects. ACP. [3]
  • PMC (2021). Major components of the KARRIKIN INSENSITIVE2... NCBI. [4]
  • DOE (2024). National Interest Electric Transmission Corridor Designation Process. energy.gov. [5]
  • PMC (2025). A Ketol‐Acid Reductoisomerase Inhibitor That Has... NCBI. [1]
  • Nature (2025). KAI2-dependent signaling controls vegetative reproduction in Marchantia polymorpha... Nature Communications. [6]
  • Atlassian. How to Create a Workflow Diagram. atlassian.com. [7]
  • Scientific Reports (2018). NADH/NADPH bi-cofactor-utilizing and thermoactive ketol-acid reductoisomerase from Sulfolobus acidocaldarius. Nature. [2]
  • PubMed (2002). Analysis of mixed categorical data in 2 x K contingency tables. Stat Med. [8]
  • The Innovation (2025). Interactions of the karrikin signaling pathway with... the-innovation.org. [9]

Summary

I hope this structured compilation of data and methodologies is helpful for your research. The search identified a highly relevant and recent source, but for a complete and reproducible protocol, you may need to:

  • Contact the Corresponding Author: Reach out to the authors of the 2025 paper directly to request detailed materials and methods.
  • Consult Related Literature: Look for older, foundational papers on KARI inhibitor assays (e.g., using IpOHA or Hoe704) which may describe the core enzymatic assay conditions in greater detail.

References

how to use Mt KARI-IN-2 in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Mt KARI-IN-2 Application Notes

This compound (Compound 5b) is a small molecule inhibitor specifically developed to target ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis (Mtb) [1] [2]. KARI is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs), a pathway essential in plants and microbes but absent in animals, making it an attractive target for antibiotic and herbicide development [3] [4].

The core activity data for this compound is summarized in the table below.

Assay Type Target/System Key Metric Reported Value Significance & Context
Enzyme Inhibition [1] Mtb KARI Ki (Inhibition Constant) 2.02 µM Quantifies direct binding affinity and potency against the purified enzyme.
Antimycobacterial Activity [1] Mtb H37Rv (bacterial strain) MIC (Minimum Inhibitory Concentration) 0.78 µM Indifies the lowest concentration that prevents visible bacterial growth in culture.
Cytotoxicity [1] HEK293 (Human Embryonic Kidney cells) IC50 (Half-maximal Inhibitory Concentration) > 86 µg/mL (~228 µM) Suggests low cytotoxicity in mammalian cells, indicating a potential selective toxicity against the bacterium.

The primary experimental workflow for characterizing this compound involves moving from biochemical assays to cellular and whole-organism models, as illustrated below.

G Biochemical Assay\n(Enzyme Inhibition) Biochemical Assay (Enzyme Inhibition) Cellular Assay\n(Antibacterial Activity) Cellular Assay (Antibacterial Activity) Biochemical Assay\n(Enzyme Inhibition)->Cellular Assay\n(Antibacterial Activity) Cellular Assay\n(Cytotoxicity) Cellular Assay (Cytotoxicity) Cellular Assay\n(Antibacterial Activity)->Cellular Assay\n(Cytotoxicity) Functional Outcome Functional Outcome Cellular Assay\n(Cytotoxicity)->Functional Outcome

Detailed Experimental Protocols

Protocol 1: Enzyme Inhibition Assay (Determining Ki)

This protocol measures the direct inhibition of recombinant Mtb KARI enzyme activity by this compound.

  • Objective: To determine the inhibition constant (Ki) of this compound against Mtb KARI.
  • Principle: The assay monitors the consumption of the cofactor NADPH, which is required for KARI's catalytic reaction. As the enzyme converts its substrate, NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm.
  • Key Reagents:
    • Purified recombinant Mtb KARI enzyme
    • This compound compound (dissolved in DMSO)
    • Substrate: (S)-2-acetolactate (AL)
    • Cofactor: NADPH
    • Reaction Buffer (e.g., Tris-HCl or HEPES, pH ~8.0, containing MgCl₂)
    • Spectrophotometer or plate reader
  • Procedure:
    • Prepare a master mixture containing buffer, Mg²⁺, NADPH, and the KARI enzyme.
    • In a cuvette or microplate well, add the master mixture and varying concentrations of the substrate (AL) to initiate the reaction.
    • Immediately measure the decrease in absorbance at 340 nm (ΔA₃₄₀) over time (e.g., 5-10 minutes) to determine the initial reaction velocity (V₀) for each substrate concentration without the inhibitor.
    • Repeat steps 1-3 in the presence of at least three different, fixed concentrations of this compound.
    • Plot the data on a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration. The point where the lines intersect on the plot reveals the inhibition modality and allows for calculation of the Ki value.
Protocol 2: Broth Microdilution Assay (Determining MIC)

This protocol evaluates the ability of this compound to inhibit the growth of live M. tuberculosis bacteria.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Mtb H37Rv.
  • Principle: The assay involves incubating a standardized inoculum of bacteria in a liquid medium with serially diluted concentrations of the inhibitor. The MIC is the lowest concentration that prevents visible turbidity (bacterial growth) after an incubation period.
  • Key Reagents:
    • Mtb H37Rv strain (grown to mid-log phase)
    • This compound compound (serial dilutions in DMSO)
    • 7H9 broth medium or similar
    • Sterile 96-well flat-bottom plates
    • Incubator at 37°C with 5-10% CO₂
  • Procedure:
    • In a 96-well plate, perform a two-fold serial dilution of this compound in the culture medium. Include a growth control (medium + bacteria, no compound) and a sterility control (medium only).
    • Prepare a standardized bacterial inoculum (e.g., ~10⁵ CFU/mL) and add it to all test and growth control wells.
    • Seal the plate to prevent evaporation and incubate at 37°C with 5-10% CO₂ for 7-14 days.
    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 3: Cytotoxicity Assay in Mammalian Cells (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on mammalian cells to evaluate its selective toxicity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HEK293 cell viability.
  • Principle: The MTT assay measures cellular metabolic activity. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
  • Key Reagents:
    • HEK293 cell line
    • This compound compound (serial dilutions)
    • Cell culture medium (DMEM with serum)
    • MTT reagent
    • Solvent (e.g., DMSO or isopropanol with detergent)
    • Microplate reader
  • Procedure:
    • Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture for 24 hours.
    • Treat the cells with a range of concentrations of this compound for 48 hours.
    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in an appropriate solvent.
    • Measure the absorbance at 570 nm (reference ~690 nm). The IC50 value is calculated as the concentration of this compound that reduces the absorbance by 50% compared to the untreated control cells.

Important Considerations for Researchers

  • Solubility and Storage: this compound is typically dissolved in DMSO for in vitro experiments. Aliquot and store the stock solution at -20°C or lower to maintain stability. The predicted physical properties include a molecular weight of 377.40 g/mol and a density of 1.588 g/cm³ [2].
  • For Research Use Only: This compound is intended for research purposes and is not for diagnostic or therapeutic use [1].
  • Controlled Substance: Note that the supplier indicates this product is a controlled substance and may not be available for sale in all territories [1].

I hope these detailed application notes and protocols provide a solid foundation for your experimental work. Should you require further clarification on any specific step or wish to explore more complex assay designs, please feel free to ask.

References

Experimental Protocols for KAI2-Dependent Signaling

Author: Smolecule Technical Support Team. Date: February 2026

The protocols below are based on a study in the liverwort Marchantia polymorpha and investigate the core KAI2-dependent signaling pathway [1].

Protocol 1: Genetic Analysis of KAI2-Dependent Signaling

This protocol outlines the use of loss-of-function mutants to determine gene function.

  • Objective: To genetically dissect the KAI2-dependent signaling pathway and confirm the roles of MpKAI2A, MpMAX2, and MpSMXL [1].
  • Materials:
    • Wild-type and mutant lines of Marchantia polymorpha: Mpkai2a, Mpmax2, Mpkai2a Mpsmxl (double mutant), and Mpmax2 Mpsmxl (double mutant) [1].
  • Methodology:
    • Phenotypic Analysis: Grow all plant lines under controlled conditions.
    • Thallus Growth Measurement: Quantify and compare early thallus growth retardation in mutants versus wild-type.
    • Gemma Dormancy Assay: Assess the suppression of gemma (asexual propagule) dormancy in the dark.
    • Genetic Interaction Study: Analyze if the defects in Mpkai2a and Mpmax2 mutants are counteracted in the Mpkai2a Mpsmxl and Mpmax2 Mpsmxl double mutants [1].
  • Expected Outcomes: Mpkai2a and Mpmax2 single mutants will show retarded thallus growth and suppressed gemma dormancy. These defects should be rescued in the double mutants, indicating that MpKAI2A, MpMAX2, and MpSMXL operate in the same genetic pathway [1].
Protocol 2: Protein Degradation Assay via Transient Expression

This protocol determines if MpSMXL is degraded in a proteasome-dependent manner.

  • Objective: To provide biochemical evidence that MpSMXL is a target for proteasomal degradation in the KAI2 pathway [1].
  • Materials:
    • Nicotiana benthamiana leaves for transient transformation.
    • Construct for expressing SMXL-Citrine fusion protein.
    • MG132 proteasome inhibitor and an appropriate solvent control (e.g., DMSO) [1].
  • Methodology:
    • Transient Expression: Infiltrate N. benthamiana leaves with the SMXL-Citrine construct.
    • Proteasome Inhibition: Treat a portion of the infiltrated leaves with MG132.
    • Fluorescence Detection: Use fluorescence microscopy or other methods to detect Citrine fluorescence in treated and untreated leaf samples [1].
  • Expected Outcomes: Citrine fluorescence should be strongly detected only in samples treated with MG132. This indicates that the SMXL-Citrine fusion protein is degraded by the proteasome under normal conditions [1].

Summary of Quantitative Observations

The table below summarizes key genetic interactions and phenotypic observations from the foundational study [1].

Genetic Line / Experiment Observed Phenotype (Thallus Growth) Observed Phenotype (Gemma Dormancy) Key Interpretation
Wild-type Normal Normal (dormant in dark) Baseline phenotype [1].
Mpkai2a mutant Retarded Suppressed Loss of KAI2 receptor function disrupts signaling [1].
Mpmax2 mutant Retarded Suppressed Loss of F-box protein prevents ubiquitination of target [1].
Mpkai2a Mpsmxl double mutant Rescued (normal) Rescued (normal) Loss of repressor (MpSMXL) bypasses need for signal perception [1].
MpSMXLd53 mutant Retarded Suppressed Non-degradable MpSMXL constitutively represses signaling [1].
SMXL-Citrine + MG132 N/A N/A Fluorescence detection confirms proteasomal degradation of MpSMXL [1].

KAI2-Dependent Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway, created using Graphviz DOT language. This basic model can be expanded as you generate specific data on Mt KARI-IN-2.

kai2_signaling KL KAI2 Ligand (KL) KAI2 KAI2 Receptor KL->KAI2  Binding   MAX2 MAX2 (F-box Protein) KAI2->MAX2  Activates   SCF SCF E3 Ubiquitin Ligase Complex MAX2->SCF  Part of   SMXL SMXL Repressor Proteins SCF->SMXL  Ubiquitinates   Deg Degradation by 26S Proteasome SMXL->Deg  Leads to   GeneExp Gene Expression Deg->GeneExp  Derepression  

Diagram 1: KAI2 Ligand Signaling and Repressor Degradation. This diagram outlines the core mechanism where an unknown KAI2 Ligand (KL) binds the KAI2 receptor, triggering MAX2-mediated ubiquitination and proteasomal degradation of SMXL repressor proteins, leading to gene expression [1].

experimental_workflow Start Start Project Genetic Genetic Analysis (Phenotyping Mutants) Start->Genetic Biochem Biochemical Assay (Protein Degradation) Start->Biochem Data Data Synthesis & Pathway Modeling Genetic->Data Biochem->Data

Diagram 2: Experimental Workflow for KAI2 Analysis. A high-level workflow showing parallel genetic and biochemical approaches to characterize the KAI2 signaling pathway.

Important Considerations for Your Research

The provided protocols are a starting point. To apply them to This compound in a drug development context, consider these critical adaptations:

  • Model System: You will need to transition from plant models to mammalian cell systems. Establish stable cell lines overexpressing or with knocked-down this compound.
  • Ligand Identification: A primary goal is to identify the endogenous KAI2 Ligand (KL) or synthetic compounds that modulate this compound activity. This will involve high-throughput screening and binding assays.
  • Downstream Targets: Use techniques like RNA-seq and ChIP-seq in your relevant cell models to identify genes and pathways controlled by this compound signaling.
  • Validation: Develop robust disease-relevant phenotypic assays to test the functional impact of modulating this compound.

References

Mt KARI-IN-2 activity testing method

Author: Smolecule Technical Support Team. Date: February 2026

KAI2-Dependent Signaling Pathway

The diagram below illustrates the core KAI2/KL signaling pathway, which is the target for any KAI2 inhibitor testing. This pathway is conserved in plants and involves a proteasome-mediated degradation mechanism [1] [2] [3].

G KL KL KAI2 KAI2 KL->KAI2  Binds SCF_MAX2 SCF_MAX2 KAI2->SCF_MAX2  Recruits SMXL SMXL SCF_MAX2->SMXL  Targets Ubiquitination Ubiquitination SMXL->Ubiquitination  Leads to Degradation Degradation Ubiquitination->Degradation  & 26S Proteasome Gene_Expression Gene_Expression Degradation->Gene_Expression  Derepresses

Foundational Experimental Approaches

The table below summarizes key experimental strategies used to study the KAI2 signaling pathway, which can be adapted for inhibitor testing [2] [3].

Method Primary Application Key Readouts & Measurements
Genetic Mutant Analysis Establish pathway function; identify components. Phenotypic scoring (e.g., germination rate, root hair development, vegetative reproduction defects) [2]. Gene expression via qRT-PCR [2].
Chemical Treatment (e.g., rac-GR24) Activate pathway; test inhibitor efficacy. Transcriptome changes (RNA-seq) [2]. Protein degradation assays (Western blot) [2] [3].
Protein-Protein Interaction Confirm molecular mechanisms of signaling. Co-immunoprecipitation (Co-IP) to detect KAI2-MAX2 interaction [3]. SMXL ubiquitination and degradation assays [3].
Transcriptomics (RNA-seq) Identify downstream targets & inhibitor effects. Differential gene expression analysis [2]. Validation of known KAR/KL-responsive genes [2].

Adapted Protocol for KAI2 Inhibitor Screening

This protocol provides a framework for testing potential KAI2 inhibitors, based on experimental logic from recent studies.

Sample Preparation and Compound Handling
  • Plant Material: Use wild-type Arabidopsis thaliana or other model plants, along with relevant mutant controls (e.g., kai2 and max2). For a direct assay, prepare recombinant KAI2 protein.
  • Ligand and Inhibitor Stocks: Prepare a concentrated stock of the agonist rac-GR24 (a synthetic KAR/KL mimic) in a suitable solvent like acetone or DMSO. Similarly, dissolve candidate inhibitors. Include vehicle-only controls.
Treatment and Assay Setup
  • In-planta Co-treatment:
    • Pre-treat plant tissues (e.g., seedlings) with varying concentrations of the candidate inhibitor for a predetermined time.
    • Apply a consistent, effective dose of rac-GR24 to activate the KAI2 signaling pathway.
    • Incubate for a set period (e.g., 3-6 hours for transcript analysis, longer for phenotypic observation).
  • Direct Binding Competition Assay:
    • Use a reconstituted system with purified KAI2 protein.
    • Incubate KAI2 with the candidate inhibitor before adding rac-GR24.
    • Measure subsequent events like MAX2 recruitment or ubiquitination ligase complex formation.
Downstream Readout and Analysis
  • Molecular Readout (Primary):
    • qRT-PCR: Quantify the expression levels of well-established KAR/KL-responsive genes. Effective inhibition will block the induction of these genes by rac-GR24.
    • Protein Immunoblotting: Monitor the stability of SMXL/SMAX1 proteins. Successful pathway activation leads to their degradation, which an effective inhibitor should prevent.
  • Phenotypic Readout (Secondary):
    • Score for suppression of rac-GR24-induced phenotypes, such as seed germination promotion, inhibition of hypocotyl elongation, or alterations in root architecture.

Important Considerations for Protocol Development

  • Positive/Negative Controls: Always include a rac-GR24-only treatment as a positive control and a solvent-only treatment as a negative control. The kai2 mutant is a crucial genetic negative control.
  • Dose-Response: Test a wide range of inhibitor concentrations to establish potency (IC50) and efficacy.
  • Specificity Testing: To ensure specificity for the KAI2 pathway, test inhibitors in a d14 mutant background (defective in strigolactone signaling) or against the related SL receptor.

References

KAI2 Signaling Pathway: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The KAI2-mediated signaling pathway is a crucial plant mechanism for regulating development and environmental adaptation. It is activated when the KAI2 receptor perceives karrikins (KARs) from smoke or hypothesized endogenous KAI2 Ligands (KLs) [1] [2]. The core mechanism involves a proteasome-mediated degradation cascade that reprograms gene expression [1].

The diagram below illustrates this core pathway and its key outputs, including the promotion of vegetative reproduction via cytokinin synthesis, as recently demonstrated in Marchantia polymorpha [3].

kai2_signaling cluster_pathway Core KAI2 Signaling Pathway cluster_outputs Key Downstream Outputs KL KAR/KL KAI2 KAI2 (Receptor) KL->KAI2 MAX2 MAX2 (F-box Protein) KAI2->MAX2 SMAX1_SMXL2 SMAX1/SMXL2 (Repressor Proteins) MAX2->SMAX1_SMXL2 Recruits for Degradation Ubiquitination & 26S Proteasomal Degradation SMAX1_SMXL2->Degradation Genes Transcriptional Reprogramming Degradation->Genes  Releases repression LOG LOG Gene (Cytokinin Synthesis) Genes->LOG Cytokinin Cytokinin Production GCAM1 GCAM1 (Master Regulator) LOG->Cytokinin Cytokinin->GCAM1 VegRepro Vegetative Reproduction (e.g., Gemmae Formation) GCAM1->VegRepro

Experimental Protocols for KAI2 Pathway Analysis

Here are detailed methodologies for key experiments investigating KAI2 signaling and its interaction with cytokinin, based on a recent study [3].

Protocol 1: Transcriptomic Analysis of KAI2 Signaling Activation
  • Objective: To identify genes working downstream of KAI2-dependent signaling by analyzing transcriptome changes upon pathway activation.
  • Key Reagents:
    • Plant Material: Transgenic Marchantia polymorpha lines expressing Arabidopsis thaliana D14 (35S:AtD14 or MpAtD14ox). This line allows for controlled, amplified activation of signaling.
    • Chemical Inducer: rac-GR24, a synthetic compound containing both (+)-GR24 (a strigolactone analog) and (–)-GR24 (a KL analog).
  • Procedure:
    • Treatment: Apply rac-GR24 to the MpAtD14ox line.
    • Sampling: Collect tissue samples at multiple time points (e.g., 3 and 6 hours post-application).
    • RNA Extraction & Sequencing: Isolate total RNA and prepare libraries for RNA-seq analysis.
    • Bioinformatic Analysis:
      • Map sequencing reads to the reference genome.
      • Identify Differentially Expressed Genes (DEGs) by comparing treated samples to untreated controls.
      • Perform Gene Ontology (GO) enrichment analysis on the DEGs.
  • Expected Outcome: Identification of a set of upregulated and downregulated genes. A key validated target is the LONELY GUY (LOG) gene, which encodes a cytokinin biosynthesis enzyme [3].
Protocol 2: Functional Validation via Cytokinin Supplementation
  • Objective: To test if cytokinin acts downstream of the KAI2 pathway to promote vegetative reproduction.
  • Key Reagents:
    • Plant Material: Loss-of-function mutants for KAI2, MAX2, or LOG.
    • Hormone Solution: Commercially available cytokinins (e.g., trans-zeatin, benzyladenine).
  • Procedure:
    • Mutant Phenotyping: Quantify the defects in vegetative reproduction (e.g., reduced gemma cup and gemma formation) in Mpkai2, Mpmax2, and Mplog mutants.
    • Rescue Experiment:
      • Grow mutant plants on media supplemented with exogenous cytokinins.
      • Include a control group on hormone-free media.
    • Phenotypic Assessment: Score the restoration of gemma cup and gemma formation in cytokinin-treated mutants compared to controls.
  • Expected Outcome: Exogenous cytokinin application should rescue the vegetative reproduction defects in Mpkai2 and Mpmax2 mutants, indicating cytokinin acts downstream of the KAI2 pathway [3].

Comparative Data on KAI2-Dependent Processes

The table below summarizes the role of KAI2 signaling in various physiological processes across plant species, demonstrating its multifaceted nature.

Physiological Process Plant Species Role of KAI2 Signaling Key Downstream Effectors / Interactions
Vegetative Reproduction Marchantia polymorpha Positively controls gemma cup and gemma formation [3] Activates MpLOG and GCAM1; induces cytokinin synthesis [3]
Root & Root Hair Development Arabidopsis thaliana, Lotus japonicus Regulates growth in response to low phosphate [1] [3] Modulates ethylene biosynthesis and signaling; affects auxin transport [3]
Arbuscular Mycorrhizal Symbiosis Rice (Oryza sativa) Required for perception of symbiotic fungi [1] Interacts with strigolactone biosynthesis; negatively regulated by SMAX1 [1]
Drought Resistance Arabidopsis thaliana Promotes drought resistance [1] Negatively regulated by SMAX1 and SMXL2 [1]
Seed Germination Arabidopsis thaliana Promotes seed germination [1] [2] Requires gibberellic acid synthesis and light [1]

Key Structural and Mechanistic Insights

Understanding KAI2's structure and ligand specificity is critical for drug development professionals.

  • Receptor Structure: KAI2 is an α/β hydrolase enzyme with a conserved catalytic triad (Ser-His-Asp) and a hydrophobic substrate-binding pocket [2]. Its structure is highly similar to the strigolactone receptor D14, and both pathways converge on the F-box protein MAX2 [1] [2].
  • Ligand Specificity: The specificity for KARs/KLs over strigolactones is determined by the stereochemistry of the butenolide D-ring (KARs have a 2'S configuration) and specific residues (e.g., positions 96 and 189) in the receptor's binding pocket [2].
  • The "KL" Hypothesis: KAI2 is believed to perceive an unknown endogenous plant hormone, provisionally called the KAI2 Ligand (KL). Karrikins from smoke are thought to be artificial mimics of this true signal [1] [3] [2].

References

Target Enzyme: Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI)

Author: Smolecule Technical Support Team. Date: February 2026

Ketol-acid reductoisomerase (KARI; EC 1.1.1.86) is the second enzyme in the branched-chain amino acid (valine, leucine, isoleucine) biosynthesis pathway. As this pathway is absent in animals, KARI represents a promising target for developing novel antimicrobial agents with selective toxicity [1].

The crystal structure of Mycobacterium tuberculosis KARI (Mt KARI) has been determined at a high resolution of 1.00 Å (PDB ID: 4YPO). This structure, solved using X-ray diffraction, reveals the enzyme in a complex with two magnesium (Mg²⁺) ions in its active site [1]. Analysis of this structure provides the following key characteristics, which are critical for inhibitor design:

Characteristic Description
Organism Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv)
PDB ID 4YPO [1]
Structure Resolution 1.00 Å [1]
Active Site Metals Two Mg²⁺ ions, separated by 4.7 Å in the apo state [1]
Catalytic Requirement Binding of substrates induces domain movement and reduces metal-ion distance to ~3.5 Å [1]
Drug Target Rationale Biosynthetic pathway is present in bacteria but not in humans [1]

Proposed Experimental Protocols

The following protocols are suggested based on standard methodologies for enzymology and drug discovery, using the structural insights from Mt KARI.

Protocol 1: Molecular Docking of Inhibitors

This protocol is used for the in silico screening and optimization of potential inhibitors like KARI-IN-2.

  • Protein Preparation: Obtain the Mt KARI structure (PDB: 4YPO). Remove water molecules and co-crystallized ligands other than the two Mg²⁺ ions. Add hydrogen atoms and assign appropriate protonation states to residues in the active site.
  • Ligand Preparation: Obtain or draw the 2D/3D structure of KARI-IN-2. Generate low-energy 3D conformers.
  • Grid Generation: Define a docking box centered on the active site, encompassing the two Mg²⁺ ions and surrounding residues.
  • Docking Execution: Perform molecular docking simulations using software such as AutoDock Vina or Glide. Analyze the top poses for binding mode, including interactions with Mg²⁺ ions, hydrogen bonds, and hydrophobic contacts.
Protocol 2: Enzyme Inhibition Assay

This protocol measures the half-maximal inhibitory concentration (IC₅₀) of KARI-IN-2.

  • Reaction Mixture: Prepare a solution containing assay buffer (e.g., 50 mM HEPES, pH 7.5), 1 mM MgCl₂, 0.2 mM NADPH, and purified Mt KARI enzyme.
  • Inhibitor Addition: Add KARI-IN-2 at a range of concentrations (e.g., 0.1 nM to 100 µM) to the reaction mixture. Include a DMSO-only control.
  • Reaction Initiation: Start the reaction by adding the substrate, 2-acetolactate.
  • Activity Measurement: Monitor the decrease in absorbance at 340 nm (indicating NADPH consumption) for 5-10 minutes using a plate reader or spectrophotometer.
  • Data Analysis: Calculate the reaction velocity at each inhibitor concentration. Plot the velocity versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol evaluates the antibacterial activity of KARI-IN-2 against M. tuberculosis.

  • Bacterial Culture: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
  • Compound Dilution: Serially dilute KARI-IN-2 in a 96-well plate containing culture medium.
  • Inoculation: Inoculate each well with a standardized bacterial inoculum.
  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.
  • Result Reading: The MIC is defined as the lowest concentration of KARI-IN-2 that completely prevents visible turbidity. This can be confirmed using resazurin or Alamar Blue assays.

Pathway and Workflow Visualizations

The diagrams below, generated using Graphviz, illustrate the logical workflow for drug discovery and the enzyme's catalytic mechanism, based on the structural information available.

Drug Discovery Pipeline for Mt KARI

Proposed Catalytic Mechanism of Mt KARI

This diagram illustrates the structural changes during catalysis, as inferred from the comparison of related KARI structures [1].

Recommendations for Further Research

To build upon the foundational information provided here, you may need to:

  • Consult specialized databases: Search for "KARI-IN-2" in scientific literature databases like PubMed, SciFinder, or Google Scholar. Patent databases (e.g., USPTO, Espacenet) are also valuable sources for information on specific chemical compounds.
  • Refine based on new data: If you find specific biochemical data for KARI-IN-2 (e.g., IC₅₀, Ki, MIC), you can update the protocols and tables with those exact values.
  • Expand visualization: If the mechanism of KARI-IN-2 is known, a molecular interaction diagram could be created to show its specific contacts with the active site residues and Mg²⁺ ions.

References

Troubleshooting Guide: Addressing Compound Solubility

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach is key to resolving solubility issues. The following flowchart outlines a recommended troubleshooting workflow.

Start Start: Suspected Solubility Issue VisualCheck Visual Inspection (Cloudiness, Precipitation) Start->VisualCheck SolventScreen Systematic Solvent Screening VisualCheck->SolventScreen Precipitation confirmed AssayInterference Check for Assay Interference SolventScreen->AssayInterference Stable solution achieved AssayInterference->VisualCheck Non-specific activity (Re-check conditions) Document Document Findings AssayInterference->Document Activity is specific

The steps in this workflow are detailed below.

Initial Assessment and Visual Inspection
  • Objective: Confirm that a solubility issue exists.
  • Protocol:
    • Prepare a stock solution of Mt KARI-IN-2 in your standard solvent (e.g., DMSO).
    • Dilute this stock into your assay buffer to the working concentration.
    • Observe immediately and after 15-30 minutes for signs of cloudiness or precipitate formation.
  • Interpretation: Any visible precipitate confirms a solubility problem. Proceed to solvent screening.
Systematic Solvent Screening
  • Objective: Identify a solvent or formulation that maintains the compound in solution under assay conditions.
  • Protocol:
    • Prepare small-volume stock solutions using the alternative solvents or formulations listed in the table below.
    • Dilute each stock into your assay buffer and observe as in Step 1.
    • Critical Control: Include a vehicle control (solvent without compound) to ensure that any observed biological effects are not caused by the solvent itself.

The table below summarizes common solvents and additives for solubility screening.

Solvent/Additive Typical Working Concentration Key Considerations
DMSO 0.1 - 1.0% Standard solvent; verify final concentration is low enough to avoid cellular toxicity. [1]
Co-solvent Systems (e.g., Ethanol, Methanol, PEG) 0.5 - 2.0% Can improve solubility but may denature proteins or affect cell membranes.
Cyclodextrins (e.g., HP-β-CD) 0.1 - 10 mM Forms water-soluble inclusion complexes; excellent for hydrophobic compounds.
Detergents (e.g., Tween-80, Triton X-100) 0.01 - 0.1% Can solubilize aggregates; potential for significant assay interference.
Serum Albumin (e.g., BSA) 0.1 - 1.0% Binds hydrophobic compounds; can be used in cell-based assays. [1]
Investigating Assay Interference

Poorly soluble compounds can form colloidal aggregates, a common cause of false-positive results in high-throughput screens (HTS). [1]

  • Objective: Determine if the observed biological activity is genuine or an artifact.
  • Protocol - Additive Challenge:
    • Perform the activity assay with the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) or a low concentration of BSA.
    • Interpretation: A significant decrease in activity with the additive suggests the activity was caused by non-specific compound aggregation.
  • Protocol - Orthogonal Assay:
    • Test the compound's activity using a different, non-biochemical method (e.g., a cell-based assay if the primary was enzymatic).
    • Interpretation: Lack of activity in the orthogonal assay indicates the initial result was likely an artifact.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves in DMSO but precipitates in the assay buffer. What should I do? This is a classic issue. Avoid increasing the DMSO concentration beyond 1% for cell-based assays. Instead, try using a co-solvent like a low percentage of ethanol, or introduce a solubilizing agent like cyclodextrin into your assay buffer.

Q2: How can I be sure that my compound's biological activity is real and not an artifact of insolubility? This is a critical step in triage. Implement counter-screens designed to detect assay interference. [1] The "Additive Challenge" and "Orthogonal Assay" protocols described above are standard practices to confirm the specificity of your hits before devoting significant resources to them.

Q3: Are there any structural features (PAINS) I should be aware of that might cause reactivity or interference? Yes. Certain molecular substructures, known as Pan-Assay Interference Compounds (PAINS), can cause false positives through non-specific chemical reactivity, aggregation, or light absorption. [1] It is highly recommended to screen your compound's structure against established PAINS filters, which are available in many cheminformatics software packages.

Key Experimental Design Principles

To ensure the robustness of your findings, adhere to the following principles in your experimental design [2]:

  • Include Controls: Always run vehicle controls (solvent without compound) and positive/negative controls in your assays.
  • Replication: Perform experiments with a sufficient sample size, determined by a power analysis where possible, to ensure reproducible results.
  • Blinding: Where feasible, blind the investigator to the identity of the treatment groups during data collection and analysis to prevent unconscious bias.

References

Core KAR Signaling Pathway & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

The karrikin (KAR) signaling pathway, perceived through the KAI2 receptor, regulates various plant processes. The diagram below illustrates this core signal transduction mechanism.

kai2_signaling KAR KAR/KAI2-Ligand (KL) KAI2 KARRIKIN INSENSITIVE2 (KAI2) Receptor KAR->KAI2 MAX2 F-box Protein MAX2 KAI2->MAX2 SCF_Complex SCF Ubiquitin Ligase Complex MAX2->SCF_Complex SMAX1_SMXL2 Repressors (SMAX1/SMXL2) SCF_Complex->SMAX1_SMXL2 Ubiquitination Degradation 26S Proteasome Degradation SMAX1_SMXL2->Degradation Response Transcriptional Reprogramming Degradation->Response

Figure 1: The core KAR/KAI2 signaling pathway in plants.

In this pathway, the binding of a ligand (KAR or the endogenous KAI2-ligand, KL) to the KAI2 receptor initiates the formation of a complex with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) [1] [2]. This complex is part of the SCF-type E3 ubiquitin ligase. The active SCF^(KAI2-MAX2) complex then tags the transcriptional repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for degradation by the 26S proteasome [1] [2]. The degradation of these repressors releases the inhibition on downstream genes, leading to transcriptional reprogramming that influences processes like seed germination, seedling development, and stress responses [1] [2].

Frequently Asked Questions & Troubleshooting Guide

Here are solutions to common experimental problems involving the KAI2 pathway.

Question / Issue Possible Causes Recommended Solution & Experimental Validation

| No phenotypic response to KAR application (e.g., no germination stimulation or hypocotyl elongation). | • Inactive KAR compound or analog (e.g., GR24). • Incorrect concentration or solvent. • Mutants with impaired signaling ( kai2 or max2). | • Confirm bioactivity with a positive control (e.g., Arabidopsis Col-0). • Use fresh, properly stored KAR or GR24ent-5DS [2]. • Genotype mutants to confirm background. | | High variability in germination assays or seedling growth bioassays. | • Uneven KAR distribution in plates. • Inconsistent seed quality, after-ripening, or storage. • Variable light or stratification conditions. | • Prepare a concentrated stock and add to cooled, molten agar for even mixing. • Use a large, seed lot from a single harvest, properly stored and age-matched. • Strictly control light intensity, quality, and temperature. | | Distinguishing KAR signaling from Strigolactone (SL) signaling. | • Overlap in phenotypic outputs (e.g., root architecture). • Use of non-specific synthetic analogs (e.g., rac-GR24). | • Use specific stereoisomers: GR24ent-5DS for KAR pathway; GR245DS for SL pathway [2]. • Employ double mutants (e.g., d14 kai2) for genetic dissection. | | Difficulty detecting genetic interactions or interpreting pathway crosstalk. | • Functional redundancy (e.g., between SMAX1 and SMXL2). • Strong crosstalk with hormone pathways (e.g., ethylene, gibberellin) [1]. | • Use higher-order loss-of-function mutants (e.g., smax1 smxl2). • Include hormone biosynthesis or signaling mutants in the kai2/max2 background in your studies. |

Key Experimental Protocols

To ensure reproducible results, follow these core methodologies.

Seed Germination Bioassay

This is a standard method for quantifying KAR activity.

  • Procedure: Surface-sterilize seeds and sow them on agar plates containing a defined range of KAR₁ concentrations (e.g., 1 nM to 1 µM) or a solvent control. A concentration of 1 µM KAR₁ is often used as a starting point for Arabidopsis [1]. After stratification (e.g., 2-4 days at 4°C in darkness), expose the plates to light and count the number of germinated seeds (radicle emergence) daily for up to 7 days.
  • Key Controls: Always include a solvent control (e.g., water or the diluent used for KAR stock) and a positive control (e.g., wild-type seeds known to be KAR-responsive). Using a kai2 or max2 mutant as a negative control is highly recommended to confirm the response is specific to the pathway.
Seedling Photomorphogenesis Assay

This assay measures hypocotyl elongation response to KARs.

  • Procedure: Grow seeds on KAR-containing or control media for 3-5 days under specific light conditions (e.g., continuous white or red light). KARs enhance light responses, leading to shorter hypocotyls [1]. Measure the hypocotyl length of at least 15-20 seedlings per condition.
  • Key Considerations: Light quality and intensity must be tightly controlled, as the KAR response is light-dependent [1].

Advanced Technical Notes

  • Ligand Specificity: KAI2 likely perceives an unknown endogenous molecule (KL), and KARs are synthetic mimics [1] [2]. Be aware that not all "KAR responses" in a kai2 mutant may be due to the inability to perceive applied KARs; they could be due to the disruption of this endogenous KL signaling.
  • Ligand Stability: Natural KARs can be unstable in solution. The synthetic analog GR24ent-5DS is more stable and induces a stronger KAI2-mediated response, making it a preferred ligand for many experimental applications [2].

References

Experimental Data & Protocols for KARI Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

While a specific compound named "Mt KARI-IN-2" was not found in the search results, a 2025 study characterizes a potent pyrimidinedione inhibitor, compound 1f, which fits the description of a KARI inhibitor for Mycobacterium tuberculosis [1].

The quantitative data for this inhibitor and a related herbicidal compound (1a) are summarized in the table below.

Compound Target Inhibition Constant (Kᵢ,ₐₚₚ) MIC (M. tuberculosis H37Rv) Herbicidal Activity
1f MtKARI (Class I) 49.4 ± 5.0 nM [1] 12.7 µM [1] 63% growth inhibition of Brassica campestris at 10 mg/mL [1]
1a OsKARI (Class II) 1.8 ± 0.14 µM [1] 27.4 µM [1] 85% inhibition of OsKARI at 20 µM [1]
Detailed Experimental Methodology

The following protocol is based on the kinetic characterization and evaluation methods described in the research for compound 1f [1]:

  • 1. Enzyme Inhibition Assay (Determining Kᵢ)

    • Objective: To quantify the potency and mechanism of enzyme inhibition.
    • Procedure:
      • Purify recombinant MtKARI (Class I) or OsKARI (Class II).
      • Set up reaction mixtures containing the enzyme, Mg²⁺, NADPH, and varying concentrations of the substrate (2-acetolactate, AL) and the inhibitor (e.g., compound 1f).
      • Monitor the initial reaction rates by measuring the decrease in NADPH absorbance at 340 nm over time.
      • Analyze the data using nonlinear regression to fit to competitive or mixed inhibition models and calculate the apparent inhibition constant (Kᵢ,ₐₚₚ).
  • 2. Whole-Cell Activity Assay (Determining MIC)

    • Objective: To evaluate the inhibitor's efficacy in a live-cell context.
    • Procedure:
      • Culture virulent M. tuberculosis H37Rv strain in a suitable medium.
      • Dilute the bacterial culture and expose it to a serial dilution of the inhibitor in a 96-well plate.
      • Incubate the plates at 37°C for a defined period (e.g., 7-14 days).
      • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the inhibitor that completely prevents visible bacterial growth.

Optimization Strategies & Key Findings

The study on compound 1f provides critical insights for optimizing KARI inhibitor concentration and efficacy [1]:

  • Dual Competition is Key: Compound 1f is a competitive but time-dependent inhibitor for both the substrate (AL) and the cofactor (NADPH) in MtKARI. This dual competition is a crucial mechanism that enhances its effectiveness and differentiates it from earlier inhibitors [1].
  • Addressing Substrate Accumulation: Early KARI inhibitors lost effectiveness when the substrate AL accumulated in cells. The unique time-dependent inhibition property of 1f helps mitigate this issue, making it a more robust inhibitor [1].
  • Structural Guidance for Design: The crystal structure of a related inhibitor bound to KARI shows that the core heterocyclic ring coordinates directly with two Mg²⁺ ions in the active site. This structural information is vital for rational drug design; modifying other parts of the molecule while preserving this core can improve binding affinity and specificity [1].

Experimental Optimization Workflow

The diagram below outlines a logical workflow for optimizing inhibitor concentration and efficacy, based on the key findings.

Start Start Optimization A Determine Initial Kᵢ via Enzyme Assay Start->A B Establish MIC in Cellular Assay A->B C Confirm Dual Competition Mechanism B->C D Check for Time-Dependent Inhibition C->D E Use Structural Data for Rational Design D->E If issues persist Goal Optimized Inhibitor Profile D->Goal If successful E->A Iterate Design

References

KARI Enzyme Basics & Key Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental role and standard assay conditions of KARI is crucial for troubleshooting.

  • Role in BCAA Biosynthesis: KARI is the second enzyme in the essential branched-chain amino acid (BCAA) pathway in Mycobacterium tuberculosis. It catalyzes a two-step reaction involving an alkyl migration (isomerization) of 2-acetolactate (2-AL) and a subsequent NAD(P)H-dependent reduction to form 2,3-dihydroxyisovalerate [1] [2].
  • Standard Activity Assay: A common method to measure KARI activity is by monitoring the oxidation of NADPH spectrophotometrically. The decrease in absorbance at 340 nm (using an extinction coefficient of 6220 M⁻¹ cm⁻¹) is measured in a reaction mixture containing the enzyme, Mg²⁺ cofactor, NADPH, and the substrate 2-acetolactate in Tris/HCl buffer (e.g., pH 8.0) [1].

The table below summarizes key kinetic parameters from characterized KARI enzymes for reference and comparison.

Enzyme Source Class kcat (s⁻¹) KM for 2-AL (μM) Preferred Cofactor
Mt KARI-II (Variant) II 2.23 ± 0.1 250 ± 30 NADPH (can use NADH) [1]
Mt KARI (H37Rv) I 1.4 ± 0.02 110 ± 4 NADPH [1]
E. coli KARI (EcoKARI) II Similar to Mt KARI-II Similar to Mt KARI-II Information missing
S. acidocaldarius (Sac-KARI) I Information missing Information missing NADPH (KM = 0.4 μM), also uses NADH (KM = 6.0 μM) [2]

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter when working with Mt KARI assays.

Problem Possible Causes Recommended Solutions
Low/No Activity Detected Missing/inactive cofactor; Incorrect metal cofactor; Substrate degradation or inactivity; Enzyme denaturation Verify NADPH/NADH freshness (A340 of stock); Ensure Mg²⁺ (e.g., 10 mM MgCl₂) is present [1]; Use fresh 2-acetolactate; Check enzyme storage and handling.
Unexpected Kinetics Cofactor specificity; Enzyme class differences; Substrate inhibition Test activity with both NADH and NADPH [1] [2]; Confirm enzyme class (I vs. II) and expected parameters; Optimize substrate concentration range.
High Background Signal Non-enzymatic NADPH oxidation; Contaminating enzymes Run negative controls without substrate or enzyme; Ensure reagent and buffer purity.

Experimental Workflow for KARI Assay

For clarity, the following diagram outlines a general workflow for setting up and running a basic KARI activity assay, which can serve as a checklist for your experiments.

G Start Start KARI Activity Assay Prep Prepare Reaction Mixture Start->Prep SP1 • 0.1 M Tris/HCl Buffer (pH 8.0) • 10 mM MgCl₂ Prep->SP1 SP2 • 0.22 mM NAD(P)H • Varying [2-Acetolactate] Prep->SP2 SP3 • Purified KARI Enzyme Prep->SP3 Initiate Initiate Reaction SP1->Initiate Combine SP2->Initiate Combine SP3->Initiate Add Last Measure Measure A340 Decrease Initiate->Measure Analyze Analyze Data Measure->Analyze

Key Considerations for Your Research

  • Class I vs. II KARIs: Be aware of the differences. The unusual Mt KARI-II is ~490 amino acids long, can utilize both NADPH and NADH, and its gene appears to have been acquired via horizontal gene transfer [1]. Most other Mt KARIs are Class I (~337 amino acids) and are NADPH-specific [1] [2].
  • Industrial Applications: The discovery of NADH-utilizing KARIs is significant for metabolic engineering. Under anaerobic conditions (common in large-scale fermentation), NADH is more available, making bi-cofactor enzymes like Mt KARI-II attractive for producing biofuels and BCAAs [2].

References

Technical Support Center: Mt KARI-IN-2

Author: Smolecule Technical Support Team. Date: February 2026

This technical support center is designed to assist researchers with the experimental use of Mt KARI-IN-2. The information below outlines the structure. You will need to gather specific data from patent documents, supplier data sheets, or primary research literature to fill in the details.

Compound Profile and Handling

Table for key physicochemical and handling data. Populate with details once found.

Property Specification / Recommended Handling
Chemical Name e.g., this compound
CAS Number To be confirmed
Molecular Formula To be confirmed
Molecular Weight To be confirmed

| Solubility | DMSO: e.g., >50 mM Water: e.g., <0.1 mM PBS (pH 7.2): e.g., <0.05 mM | | Storage | Temperature: e.g., -20°C Conditions: e.g., Desiccated, protected from light Stability: e.g., >2 years under recommended storage | | Aliquot Advice | e.g., Prepare single-use aliquots in DMSO to avoid freeze-thaw cycles. |

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent for preparing a stock solution of this compound?

  • Answer: Based on standard practices for small molecule inhibitors, DMSO is typically the preferred solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final DMSO concentration in your cellular assays (usually <0.1%). Ensure the compound fully dissolves with gentle vortexing and/or brief sonication.

Q2: We are observing low efficacy in our cellular models. What could be the cause?

  • Answer: Low efficacy can stem from several factors. Please verify the following:
    • Target Engagement: Confirm that the target is expressed in your cell line.
    • Bioavailability: Check if the compound is effectively entering the cells.
    • Concentration & Time: Optimize the treatment concentration and duration. A dose-response assay (e.g., 0.1 nM to 10 µM) over 1-72 hours is recommended.
    • Pathway Feedback: Investigate potential feedback mechanisms that may compensate for target inhibition.

Q3: The compound precipitates in aqueous buffer. How can this be prevented?

  • Answer: Precipitation is common when moving from DMSO to aqueous solutions.
    • Recommended Protocol:
      • Prepare the stock solution in 100% DMSO.
      • When diluting into cell culture media, add the DMSO stock drop-wise to the media while vortexing at medium speed.
      • Avoid adding the media directly to the DMSO stock, as this can cause localized precipitation.
    • Using a carrier like cyclodextrin or formulating with lipids can improve solubility for in vivo studies.

Q4: What are the appropriate controls for experiments with this compound?

  • Answer: A well-designed experiment should include:
    • Vehicle Control: Cells treated with the same concentration of DMSO used in your compound treatments.
    • Positive Control: A known activator of your pathway of interest (if assessing inhibition).
    • Negative Control: An inactive analog of the compound or a scramble siRNA (if applicable).

Experimental Workflow and Signaling Pathway

Since the specific pathway for this compound was not identified, the diagram below is a generic template for a small molecule inhibitor acting on a kinase signaling pathway. You can adapt the labels and connections once you have the specific information.

G node_input Extracellular Signal node_receptor Membrane Receptor node_input->node_receptor node_target Target Protein node_receptor->node_target Activates node_pathway Downstream Pathway node_target->node_pathway node_inhibitor This compound node_inhibitor->node_target Inhibits node_response Cellular Response node_pathway->node_response

Quantitative Data on Pyrimidinedione Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the inhibitory activity (Ki,app) of selected compounds against MtKARI and their antimycobacterial activity (MIC against MtH37Rv) [1].

Compound MtKARI Ki,app (µM) MtH37Rv MIC (µM)
1f 0.05 ± 0.005 12.7
1a 0.30 ± 0.04 27.4
1b 0.36 ± 0.05 20.4
1c 0.37 ± 0.03 46.38
1d 1.01 ± 0.14 47.39
1e 1.06 ± 0.14 65.43

Experimental Protocols & Key Findings

Based on the study, here are the core methodologies and insights relevant for researchers:

  • Inhibition Kinetics: The study determined Ki,app values using enzyme kinetics assays. A key finding is that the most potent inhibitor, 1f, acts as a competitive but time-dependent inhibitor for both the substrate (2-acetolactate, AL) and the cofactor (NADPH) against the class I MtKARI [1].
  • Structural Biology: The binding mode was elucidated by solving the crystal structure of a close homolog, Staphylococcus aureus KARI (SaKARI), in complex with inhibitor 1f, Mg²⁺, and NADPH. This structure illustrated the dual competition with both AL and NADPH [1].
  • Whole-Cell Activity: Antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against the virulent Mycobacterium tuberculosis strain H37Rv [1].
  • Critical Structural Insight: The three oxygen atoms in the inhibitor's heterocyclic ring are crucial for binding, as they coordinate directly with the two Mg²⁺ ions in the enzyme's active site. Modifications to other parts of the molecule can significantly impact potency [1].

Potential Experimental Issues & Insights

While not framed as FAQs, the research highlights several points that could lead to experimental challenges:

  • Cofactor Competition is Key: A major insight is that successful inhibitors compete for the NADPH binding site, not just the substrate site. This differs from older, transition-state mimics and may be critical for effectiveness in cells where substrate accumulation can be an issue [1].
  • Time-Dependent Inhibition: Be aware that the inhibition mechanism for compound 1f is time-dependent. This kinetic characteristic should be factored into the design and interpretation of your enzyme assays [1].
  • Species-Selectivity: Inhibitor properties can vary between KARI classes. For example, compound 1f exhibits time-dependent inhibition for the bacterial (class I) enzyme but not for the plant (class II) KARI from Oryza sativa [1]. Always confirm the activity profile for your specific target.

KARI Enzyme Context

The following diagram summarizes the role of KARI in the biosynthesis pathway of branched-chain amino acids (BCAAs).

Pyruvate Pyruvate AL (S)-2-Acetolactate (AL) Pyruvate->AL Acetolactate Synthase (AHAS/ALS) DHIV 2,3-Dihydroxy- 3-isovalerate (DHIV) AL->DHIV Ketol-Acid Reductoisomerase (KARI) Valine Valine DHIV->Valine Leucine Leucine DHIV->Leucine Inhibitor KARI Inhibitor (e.g., 1f) KARI KARI Enzyme Inhibitor->KARI Binds & Blocks

Summary and Further Research

The presented data on pyrimidinediones, particularly compound 1f, provides a strong foundation for building your method refinement guide. The most current information focuses on the characterization of new inhibitor classes rather than step-by-step troubleshooting.

To build a more comprehensive knowledge base, you could:

  • Consult Earlier Studies: Research on older inhibitors like IpOHA, Hoe704, and CPD may contain more detailed troubleshooting content from earlier stages of method development.
  • Explore Structural Databases: The Protein Data Bank (PDB) may contain structures of KARI-inhibitor complexes that can provide deeper insights for specific experimental problems.

References

Mt KARI-IN-2 performance benchmarking

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

Once you have collected the necessary data, you can structure it effectively. Here is a template for the kind of table you can create.

Proposed Structure for a Performance Benchmarking Table:

Performance Metric Mt KARI-IN-2 Alternative A Alternative B Alternative C Notes / Experimental Context
IC50 (nM) (Value) (Value) (Value) (Value) In vitro binding affinity assay
EC50 (nM) (Value) (Value) (Value) (Value) In vitro functional activity
Half-life (hours) (Value) (Value) (Value) (Value) Preclinical model (e.g., mouse, rat)
Tumor Growth Inhibition (%) (Value) (Value) (Value) (Value) Xenograft model, study day Y
Objective Response Rate (%) (Value) (Value) (Value) (Value) Phase Z Clinical Trial

Visualizing a Workflow

For your guide, visualizing the experimental workflow is crucial. Using the Graphviz DOT language [1], you can create clear diagrams. Below is a generic template for a drug screening workflow that you can adapt once your specific protocols are known.

Here is a sample DOT script that outlines a logical workflow for a drug performance study:

drug_benchmarking_workflow start Start: Compound Identification in_silico In-silico Screening start->in_silico in_vitro In-vitro Profiling pk_studies Pharmacokinetic Studies in_vitro->pk_studies Lead Selection in_vivo In-vivo Efficacy data_analysis Data Analysis & Benchmarking in_vivo->data_analysis Data Collection report Report Findings data_analysis->report in_silico->in_vitro pk_studies->in_vivo

This script generates a flowchart showing the key stages of a drug performance study, from initial screening to final reporting. You can customize the labels, colors, and pathway based on the specific experimental details you find.

References

Experimental Data & Characterization of a KARI Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The most relevant information comes from a crystal structure of Staphylococcus aureus ketol-acid reductoisomerase (KARI) in complex with an inhibitor, MMV553002 (PDB ID: 6VO2) [1]. The experimental data below can serve as a benchmark for comparison.

Characteristic Experimental Data / Finding
Organism / Protein Staphylococcus aureus KARI
Inhibitor (Parent Compound) MMV553002 (3-((methylsulfonyl)methyl)-2H-benzo[b][1,4]oxazin-2-one) [1]
Inhibitor (Observed Hydrolyzed Product) 3-(methylsulfonyl)-2-oxopropanoic acid (R67) [1]
Experimental Method X-ray Crystallography [1]
Resolution 1.59 Å [1]
Co-factors Present Mg2+, NADPH [1]
Key Finding on Specificity The inhibitor's anti-TB activity was largely attributed to its 2-aminophenol hydrolysis product, not the parent compound [1]

Detailed Experimental Protocol

The study provides a clear, citable methodology for key experiments that you can reference for your own testing protocols [1]:

  • Enzyme Assay & Inhibitor Screening: The researchers screened a compound library (Medicines for Malaria Venture Pathogen Box) against purified Mycobacterium tuberculosis (Mt) KARI to identify initial hits. Inhibition constants (Ki values) were determined for the most promising compounds [1].
  • Cell Susceptibility Assays: The inhibitory activity of the compound was tested against live M. tuberculosis cells to determine the half-maximal inhibitory concentration (IC50) [1].
  • Co-crystallization and Structure Determination: To understand the binding mechanism and specificity at the atomic level, the inhibitor was co-crystallized with Staphylococcus aureus KARI in the presence of its essential co-factors (Mg2+ and NADPH). The structure was solved using X-ray diffraction to a high resolution of 1.59 Å, allowing precise visualization of the binding site [1].

Signaling Pathway Context for KARI

KARI is not typically involved in a classic signaling pathway but is a critical enzyme in a fundamental biochemical pathway. The diagram below illustrates its role, which is crucial for understanding the impact of its inhibition.

G Acetolactate Acetolactate Dihydroxyisovalerate Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate  KARI Enzyme (ketol-acid reductoisomerase) Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine Dihydroxyisovalerate->Valine, Leucine, Isoleucine KARI Enzyme\n(ketol-acid reductoisomerase) KARI Enzyme (ketol-acid reductoisomerase) Pyruvate Pyruvate Pyruvate->Acetolactate  Acetolactate Synthase (ALS) KARI Inhibitor\n(e.g., Mt KARI-IN-2) KARI Inhibitor (e.g., this compound) KARI Inhibitor\n(e.g., this compound)->KARI Enzyme\n(ketol-acid reductoisomerase)  Inhibits

Inhibiting KARI blocks this pathway, leading to a bacteriostatic effect, as the bacteria cannot synthesize the essential amino acids Valine, Leucine, and Isoleucine [1].

How to Deepen Your Research

Based on the available information, here is how you can proceed to create a more comprehensive comparison:

  • Focus on Comparative Metrics: For a true comparison guide, you will need to gather the same type of data (Ki, IC50) for "this compound" and other alternative inhibitors from the scientific literature.
  • Explore Specificity Directly: To assess specificity, look for studies that test the inhibitor against KARI enzymes from different bacterial species and, crucially, against the closest human homolog. A lack of inhibition in the human homolog is a key indicator of a safe and specific drug candidate.
  • Utilize Structural Databases: The RCSB PDB (Protein Data Bank) is an excellent resource. You can search for other KARI-inhibitor complexes to find additional structures for comparison.

References

×

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

377.02524620 Da

Monoisotopic Mass

377.02524620 Da

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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